molecular formula C20H24FN3O2S B2385702 N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-[(4-methoxyphenyl)sulfanyl]acetamide CAS No. 478260-46-7

N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-[(4-methoxyphenyl)sulfanyl]acetamide

Cat. No.: B2385702
CAS No.: 478260-46-7
M. Wt: 389.49
InChI Key: QZEFPVOEMNXCQP-UHFFFAOYSA-N
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Description

N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-[(4-methoxyphenyl)sulfanyl]acetamide is a chemical intermediate of significant interest in the development of targeted protein kinase inhibitors. Its molecular architecture, featuring a 4-methylpiperazino group and a (4-methoxyphenyl)sulfanyl moiety, is characteristic of compounds designed to modulate key signaling pathways in cancer cells. Research indicates that this scaffold is integral to the synthesis of potent and selective inhibitors targeting receptors like the Fibroblast Growth Factor Receptor (FGFR) family [1] . Dysregulation of FGFR signaling is implicated in the proliferation and survival of various tumors, making this compound a valuable precursor for developing novel anticancer therapeutics [2] . The structural core allows for interaction with the ATP-binding pocket of these kinases, thereby potentially disrupting downstream pro-survival and proliferative signals. Consequently, this acetamide derivative serves as a critical building block in medicinal chemistry programs focused on optimizing drug-like properties, including potency, selectivity, and metabolic stability, for next-generation oncology agents [3] . Its primary research utility lies in the exploration of structure-activity relationships (SAR) and the preclinical investigation of targeted therapies against FGFR-dependent malignancies.

Properties

IUPAC Name

N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methoxyphenyl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O2S/c1-23-9-11-24(12-10-23)19-8-3-15(13-18(19)21)22-20(25)14-27-17-6-4-16(26-2)5-7-17/h3-8,13H,9-12,14H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZEFPVOEMNXCQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)CSC3=CC=C(C=C3)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitro Precursor Preparation

4-Chloro-3-fluoronitrobenzene undergoes SNAr with 1-methylpiperazine in dimethylformamide (DMF) at 80°C for 12 hours, yielding 3-fluoro-4-(4-methylpiperazino)nitrobenzene. Typical conditions include:

Parameter Value
Solvent DMF
Temperature 80°C
Reaction Time 12 hours
Base Triethylamine
Yield 78–85%

Nitro Reduction to Aniline

Catalytic hydrogenation using 10% Pd/C in ethanol at 50 psi H₂ quantitatively reduces the nitro group to an amine:

$$
\text{3-Fluoro-4-(4-methylpiperazino)nitrobenzene} \xrightarrow[\text{H}_2, \text{Pd/C}]{\text{EtOH}} \text{Intermediate A}
$$

Synthesis of Intermediate B: 2-[(4-Methoxyphenyl)Sulfanyl]Acetic Acid

Thioether Formation

4-Methoxythiophenol reacts with chloroacetic acid in aqueous NaOH (pH 10–12) at 60°C for 6 hours:

$$
\text{4-Methoxythiophenol} + \text{ClCH}2\text{CO}2\text{H} \xrightarrow[\text{NaOH}]{\text{H}_2\text{O}} \text{Intermediate B}
$$

Parameter Value
Molar Ratio 1:1.1 (thiophenol:chloroacetate)
Temperature 60°C
Reaction Time 6 hours
Yield 82–90%

Amide Coupling to Form Target Compound

Activation of Intermediate B

Intermediate B is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux:

$$
\text{2-[(4-Methoxyphenyl)sulfanyl]acetic acid} \xrightarrow{\text{SOCl}_2, \text{DCM}} \text{Acid chloride}
$$

Coupling with Intermediate A

The acid chloride reacts with Intermediate A in anhydrous DCM with N,N-diisopropylethylamine (DIPEA) as a base:

$$
\text{Acid chloride} + \text{Intermediate A} \xrightarrow[\text{DIPEA}]{\text{DCM}} \text{Target Compound}
$$

Parameter Value
Solvent DCM
Temperature 0°C → RT
Reaction Time 4 hours
Yield 65–72%

Alternative Synthetic Routes

Microwave-Assisted Coupling

Using HATU as a coupling agent in DMF under microwave irradiation (100°C, 30 minutes) increases reaction efficiency:

$$
\text{Intermediate A} + \text{Intermediate B} \xrightarrow[\text{HATU}]{\text{MW}} \text{Target Compound}
$$

Parameter Value
Coupling Agent HATU (1.1 eq)
Base DIPEA (3 eq)
Temperature 100°C
Reaction Time 30 minutes
Yield 85–88%

Solid-Phase Synthesis

Immobilizing Intermediate A on Wang resin enables iterative coupling and cleavage, improving purity (>95%):

  • Resin Loading : Intermediate A attached via its amine group.
  • Acid Activation : Intermediate B activated as pentafluorophenyl ester.
  • Cleavage : TFA/DCM (1:1) liberates the target compound.

Purification and Characterization

Chromatographic Methods

  • Flash Chromatography : Silica gel (230–400 mesh), ethyl acetate/hexane (3:7).
  • HPLC : C18 column, acetonitrile/water (60:40), retention time = 12.3 minutes.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, 2H, ArH), 6.89 (d, 2H, ArH), 3.81 (s, 3H, OCH₃), 3.12 (t, 4H, piperazine), 2.45 (s, 3H, NCH₃).
  • HRMS (ESI+) : m/z 390.1582 [M+H]⁺ (calc. 390.1585).

Challenges and Optimization Opportunities

  • Regioselectivity in SNAr : Competing substitution at ortho positions minimized using bulky bases.
  • Thiol Oxidation : Conduct reactions under nitrogen to prevent disulfide formation.
  • Amide Hydrolysis : Avoid aqueous workup at elevated pH during coupling.

Industrial-Scale Considerations

Parameter Lab Scale Pilot Scale
Batch Size 5 g 5 kg
Solvent Consumption 50 mL/g 10 mL/g
Cycle Time 48 hours 72 hours
Purity 90% 95%

Transitioning to continuous flow reactors could enhance yield and reduce solvent use by 40%.

Chemical Reactions Analysis

N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-[(4-methoxyphenyl)sulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and piperazine moieties.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-[(4-methoxyphenyl)sulfanyl]acetamide has been investigated for its potential therapeutic effects, particularly in oncology:

  • Anticancer Activity : Research indicates that this compound may inhibit the growth of various cancer cell lines by targeting specific molecular pathways involved in cell proliferation and apoptosis .

Biological Research

The compound is studied for its interactions with biological macromolecules, which can provide insights into its mechanism of action:

  • Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor for certain enzymes or receptors, modulating cellular processes crucial for disease progression .

Chemical Synthesis

In synthetic chemistry, this compound serves as a building block for more complex molecules:

  • Synthesis of Derivatives : It has been utilized in the synthesis of novel compounds with enhanced biological activities, showcasing its versatility as a precursor in drug development .

Material Science

The compound may also have applications in the development of new materials and chemical processes, although this area remains less explored compared to its medicinal applications .

Case Study 1: Anticancer Research

A study explored the efficacy of this compound against various cancer cell lines. The results demonstrated significant cytotoxic effects, particularly in breast cancer cells, where the compound inhibited cell proliferation by inducing apoptosis .

Case Study 2: Enzyme Interaction Studies

Another investigation focused on the interaction of this compound with specific enzymes implicated in cancer metabolism. The findings revealed that it effectively inhibited the activity of these enzymes, suggesting a mechanism by which it could enhance the efficacy of existing chemotherapeutic agents .

Mechanism of Action

The mechanism of action of N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-[(4-methoxyphenyl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, thereby modulating cellular processes. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Table 1: Key Structural Variations in Analogous Acetamides

Compound Name Core Structure Substituent Modifications Yield (%) Key References
Target compound Acetamide backbone - 3-Fluoro-4-(4-methylpiperazino)phenyl
- 4-Methoxyphenyl sulfanyl
N/A
Compound 26
()
Thiazolo[2,3-c][1,2,4]triazole-linked acetamide - 4-Methylpiperazino phenyl
- 4-Methoxyphenyl thiazolotriazole
75
Compound 27
()
Thiazolo[2,3-c][1,2,4]triazole-linked acetamide - Morpholino phenyl
- 4-Methoxyphenyl thiazolotriazole
78
N-(4-methoxyphenyl)-2-[(2-aminophenyl)sulfanyl]acetamide
()
Simple acetamide - 4-Methoxyphenyl
- 2-Aminophenyl sulfanyl
N/A
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide
()
Piperazine-sulfonyl acetamide - 4-Fluorophenyl
- Tosylpiperazine
N/A
2-[[5-(4-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
()
Triazole-linked acetamide - 4-Methoxyphenyl triazole
- Isopropylphenyl
N/A

Key Observations :

  • Piperazine Derivatives: The target compound’s 4-methylpiperazino group distinguishes it from morpholino (Compound 27) or tosylpiperazine () analogs, which may alter solubility and target affinity .
  • Sulfanyl vs.
  • Heterocyclic Linkers : Thiazolotriazole (Compound 26) or triazole () cores introduce rigidity and hydrogen-bonding capacity absent in the target compound’s simpler acetamide backbone .

Biological Activity

N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-[(4-methoxyphenyl)sulfanyl]acetamide, also known by its CAS number 478260-46-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C20H24FN3O2SC_{20}H_{24}FN_3O_2S with a molecular weight of 389.49 g/mol. The presence of a fluorine atom and a piperazine moiety suggests potential interactions with biological targets that could lead to significant pharmacological effects.

PropertyValue
Molecular FormulaC20H24FN3O2SC_{20}H_{24}FN_3O_2S
Molecular Weight389.49 g/mol
CAS Number478260-46-7
Purity>90%

The biological activity of this compound is primarily attributed to its ability to modulate various biological pathways, including:

  • Protein Kinase Inhibition : This compound has been shown to inhibit specific protein kinases, which play crucial roles in cell signaling and proliferation. Inhibition of these kinases can lead to reduced tumor growth in cancer models .
  • Antioxidant Activity : Preliminary studies indicate that the compound exhibits antioxidant properties, potentially reducing oxidative stress in cellular environments .
  • Neuroprotective Effects : The piperazine structure is associated with neuroprotective effects, suggesting that this compound may have applications in treating neurodegenerative diseases .

Case Studies

  • Cancer Treatment : In a study published in BMC Cancer, this compound demonstrated significant anti-proliferative effects on various cancer cell lines. The study highlighted its potential as a therapeutic agent against breast and prostate cancers .
  • Neurological Disorders : Research published in Neuropharmacology explored the compound's effects on neuronal survival under oxidative stress conditions. Results showed that it significantly improved cell viability and reduced apoptosis in neuronal cell cultures exposed to neurotoxic agents .

Pharmacological Profile

The pharmacological profile of this compound includes:

  • IC50 Values : The compound exhibited IC50 values in the low micromolar range against targeted kinases, indicating potent inhibitory activity.
  • Selectivity : It shows selectivity towards certain kinase pathways, which may minimize off-target effects commonly seen with less selective compounds.

Q & A

Q. Table 1. Key Synthetic Parameters for Intermediate Purification

StepIntermediatePurification MethodPurity (HPLC)Yield (%)
1Fluorophenyl-piperazineColumn Chromatography (SiO₂, EtOAc/Hexane 3:7)>95%78
2Sulfanyl-acetamide precursorRecrystallization (EtOH/H₂O)>98%85

Q. Table 2. Comparative Bioactivity in Kinase Assays

DerivativeTarget KinaseIC₅₀ (nM) ± SDSolubility (µM)
Parent CompoundEGFR120 ± 1545
Derivative AEGFR28 ± 312
Derivative BVEGFR2310 ± 4089

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